N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions: The ethoxyphenyl and propan-2-yloxy groups are introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity and fluorescence.
Agrochemicals: It may be used as a pesticide or herbicide due to its biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
1,2,4-oxadiazoles: These compounds have diverse biological activities, including antibacterial, antiviral, and antifungal properties.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethoxyphenyl and propan-2-yloxy groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-25-16-9-5-14(6-10-16)18-19(23-27-22-18)21-20(24)15-7-11-17(12-8-15)26-13(2)3/h5-13H,4H2,1-3H3,(H,21,23,24) |
InChI Key |
GJZSDTBPDTWMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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